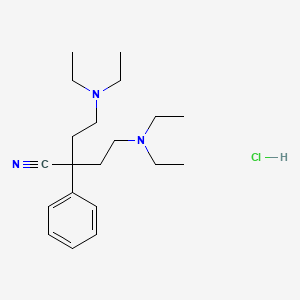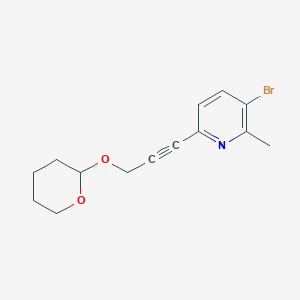
3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol is an organic compound that features a phenolic structure with hydroxymethyl and methoxyethoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol typically involves the reaction of a phenolic precursor with formaldehyde and a methoxyethoxy group donor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenolic group can be reduced to form a cyclohexanol derivative.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The hydroxymethyl and methoxyethoxy groups may also influence the compound’s solubility and reactivity, contributing to its overall biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenol (Guaiacol): A phenolic compound with a methoxy group at the ortho position.
3-Methoxyphenol (m-Guaiacol): A phenolic compound with a methoxy group at the meta position.
4-Methoxyphenol (Mequinol): A phenolic compound with a methoxy group at the para position.
Uniqueness
3-(Hydroxymethyl)-5-(2-methoxyethoxy)phenol is unique due to the presence of both hydroxymethyl and methoxyethoxy groups, which confer distinct chemical properties and reactivity compared to other methoxyphenols
Eigenschaften
Molekularformel |
C10H14O4 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-5-(2-methoxyethoxy)phenol |
InChI |
InChI=1S/C10H14O4/c1-13-2-3-14-10-5-8(7-11)4-9(12)6-10/h4-6,11-12H,2-3,7H2,1H3 |
InChI-Schlüssel |
XYRJLHVSVSIEOH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CC(=CC(=C1)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)

![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)
![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)








